2-Bromo-N-(4-bromophenyl)acetamide is a halogenated acetamide derivative serving as a key intermediate in organic and medicinal chemistry. Its structure incorporates two distinct reactive sites: an α-bromoacetamide group, which is a potent alkylating agent, and a 4-bromophenyl ring, suitable for cross-coupling reactions. This bifunctionality makes it a versatile precursor for constructing complex molecules, particularly heterocyclic scaffolds such as thiazoles, imidazoles, and oxadiazoles, which are prevalent in bioactive compounds. The compound's utility is defined by the specific reactivity and steric properties conferred by its dibrominated structure.
Substituting 2-Bromo-N-(4-bromophenyl)acetamide with its 2-chloro analog or with simpler N-(4-bromophenyl)acetamide is often unviable in process chemistry. The carbon-bromine bond in the α-position is a better leaving group than a carbon-chlorine bond, leading to significantly different reaction kinetics and yields, particularly in classic cyclocondensation reactions like the Hantzsch thiazole synthesis. The 4-bromo substituent on the phenyl ring is also critical; it modulates the electronic properties of the entire molecule and provides a specific site for downstream functionalization (e.g., cross-coupling) that is absent in analogs like 2-bromo-N-phenylacetamide. This unique combination of reactivity makes it a specific, non-generic precursor for targeted synthesis campaigns.
The Hantzsch thiazole synthesis, a cornerstone reaction for building the thiazole core, relies on the condensation of an α-halocarbonyl compound with a thioamide. The reactivity of the halide is a critical parameter for reaction efficiency. The C-Br bond is weaker and thus a better leaving group than the C-Cl bond, generally resulting in higher reaction rates and yields under equivalent conditions. This makes α-bromoacetamides, such as the target compound, more efficient precursors than their α-chloroacetamide counterparts for constructing thiazole-based scaffolds.
| Evidence Dimension | Reactivity in Cyclocondensation |
| Target Compound Data | High reactivity as an α-bromo ketone equivalent. |
| Comparator Or Baseline | α-chloro ketone equivalents (e.g., 2-Chloro-N-(4-bromophenyl)acetamide). |
| Quantified Difference | α-bromo variants typically provide higher yields and/or require milder reaction conditions than α-chloro variants. |
| Conditions | Hantzsch thiazole synthesis with a thioamide. |
For process optimization and maximizing yield in the synthesis of thiazole-containing pharmaceutical intermediates, selecting the bromo-variant is a key procurement decision.
The specific substitution pattern of 2-Bromo-N-(4-bromophenyl)acetamide is critical for the biological activity of its downstream derivatives. For example, a thiazole derivative synthesized from a 4-bromophenyl precursor exhibited potent antimicrobial activity, with MIC values comparable to the standard drug Norfloxacin. Specifically, a derivative showed an MIC of 6.25 µg/mL against S. aureus. Another derivative from the same study demonstrated the most potent anticancer activity against the MCF7 breast cancer cell line among the series. This demonstrates that the 4-bromophenyl moiety is a key pharmacophore, making the parent compound a necessary precursor over non-brominated analogs.
| Evidence Dimension | Antimicrobial Activity (MIC) of Downstream Product |
| Target Compound Data | Derivative (p2) MIC vs S. aureus: 6.25 µg/mL. Derivative (p3) MIC vs S. aureus: 6.25 µg/mL. |
| Comparator Or Baseline | Standard drug Norfloxacin MIC vs S. aureus: 6.25 µg/mL. |
| Quantified Difference | Equivalent potency to a standard-of-care antibiotic. |
| Conditions | In vitro turbidimetric method against Staphylococcus aureus. |
Procuring this specific dibrominated precursor is required to synthesize derivatives with demonstrated, high-value biological activity, a result not achievable with simpler analogs.
Single-crystal X-ray diffraction analysis reveals that 2-Bromo-N-(4-bromophenyl)acetamide adopts a specific, well-defined conformation in the solid state. The monoclinic crystal system (space group P21/n) has unit cell dimensions of a = 4.4987 Å, b = 23.152 Å, and c = 9.1098 Å. In the crystal, molecules form supramolecular chains along the c-axis via N—H⋯O hydrogen bonds. This defined packing is distinct from other halogenated or non-halogenated analogs and is critical for applications in crystal engineering and materials science where predictable solid-state structures are required.
| Evidence Dimension | Crystal System and Space Group |
| Target Compound Data | Monoclinic, P21/n |
| Comparator Or Baseline | N-(4-bromophenyl)acetamide (lacks α-bromo group) |
| Quantified Difference | Different crystal packing and intermolecular interactions due to the presence and specific orientation of the α-bromo substituent. |
| Conditions | Single-crystal X-ray diffraction at 303 K. |
For researchers in materials science or solid-form drug development, procuring this exact compound provides access to a specific, reported crystal structure, ensuring reproducibility in studies of polymorphism and co-crystallization.
This compound is the specific choice for synthetic campaigns targeting 2-amino-4-(4-bromophenyl)thiazole derivatives. Its α-bromo group offers superior reactivity over α-chloro analogs in Hantzsch cyclization, maximizing process efficiency and yield, which is a critical factor in both laboratory-scale and pilot-scale synthesis.
Given that derivatives built from this specific precursor exhibit antimicrobial potency equivalent to standard drugs and significant anticancer activity, it is a critical starting material for lead discovery programs where the 4-bromophenylthiazole motif is a known pharmacophore.
Researchers investigating halogen bonding and hydrogen bond-directed self-assembly should select this compound when a well-characterized, dibrominated building block is required. Its published crystal structure provides a reliable baseline for designing and predicting the formation of co-crystals and other complex supramolecular architectures.